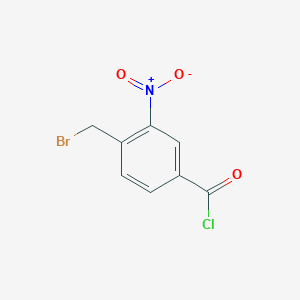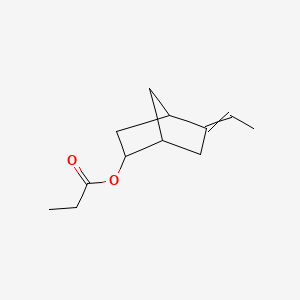
Bis(trifluoroacetoxy)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoroacetoxy)borane is a boron-containing compound known for its unique reactivity and utility in organic synthesis. It is a Lewis acid, which means it can accept electron pairs from other molecules, making it a valuable reagent in various chemical reactions. The compound’s structure consists of a boron atom bonded to two trifluoroacetoxy groups, which are known for their electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trifluoroacetoxy)borane can be synthesized through several methods. One common approach involves the reaction of boron trichloride with trifluoroacetic acid in the presence of a suitable solvent such as dichloromethane. The reaction typically proceeds at low temperatures to ensure the stability of the product. The general reaction is as follows:
BCl3+2CF3COOH→B(OCOCF3)2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoroacetoxy)borane undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to form other boron-containing compounds.
Substitution: It can participate in substitution reactions where the trifluoroacetoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce various boron-containing derivatives.
Scientific Research Applications
Bis(trifluoroacetoxy)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds and as a catalyst in various reactions.
Biology: It is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism by which bis(trifluoroacetoxy)borane exerts its effects involves its ability to act as a Lewis acid. By accepting electron pairs from other molecules, it can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoroacetoxy)iodobenzene: Another compound with similar reactivity, used in oxidation reactions.
Bis(trifluoroacetoxy)iodoarenes: Known for their use in organic synthesis as oxidizing agents.
Uniqueness
Bis(trifluoroacetoxy)borane is unique due to its boron center, which imparts distinct reactivity compared to iodine-containing analogs. Its ability to form stable boron-oxygen bonds makes it particularly valuable in the synthesis of boron-containing compounds.
Properties
| 75626-03-8 | |
Molecular Formula |
C4BF6O4 |
Molecular Weight |
236.84 g/mol |
InChI |
InChI=1S/C4BF6O4/c6-3(7,8)1(12)14-5-15-2(13)4(9,10)11 |
InChI Key |
RWTOXMWWVDQMCN-UHFFFAOYSA-N |
Canonical SMILES |
[B](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)

